molecular formula C8H10N2S2 B083616 Ethyl 2-Pyridyldithiocarbamate CAS No. 13037-05-3

Ethyl 2-Pyridyldithiocarbamate

Cat. No. B083616
CAS RN: 13037-05-3
M. Wt: 198.3 g/mol
InChI Key: ZCXHKAIAVJUBPJ-UHFFFAOYSA-N
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Description

Ethyl 2-Pyridyldithiocarbamate is a compound associated with various syntheses and applications in the field of chemistry. Its significance lies in its versatility and reactivity, which allow it to participate in numerous chemical reactions and processes.

Synthesis Analysis

The synthesis of Ethyl 2-Pyridyldithiocarbamate involves protective group strategies and chemical reactions that highlight its importance in organic synthesis. Notably, the 2-(2-Pyridyl)ethyl group has been introduced as a new type of protecting group in the synthesis of DNA via phosphoramidite intermediates, demonstrating its stability under various conditions and its ability to be removed under mild conditions without side reactions (Hamamoto, Shishido, & Takaku, 1986).

Molecular Structure Analysis

Ethyl 2-Pyridyldithiocarbamate's molecular structure has been extensively analyzed, revealing insights into its spectroscopic properties and interactions. A combined experimental and theoretical study has provided detailed insights into its synthesis, molecular structure, spectroscopic properties, and the nature of its interactions, highlighting the compound's complex behavior and reactivity (Singh, Kumar, Tiwari, & Rawat, 2013).

Chemical Reactions and Properties

Ethyl 2-Pyridyldithiocarbamate participates in various chemical reactions, including those leading to the synthesis of oligodeoxyribonucleotides and other complex molecules. Its reactivity with different reagents and under various conditions has been a subject of study, contributing to the understanding of its chemical behavior and potential applications in synthesis (Hamamoto, Shishido, Furuta, Takaku, Kawashima, & Takaki, 1989).

Scientific Research Applications

Ethylene and Its Inhibition in Plants

  • Inhibition of Ethylene Perception in Fruits and Vegetables : Research on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, highlights its role in investigating the effects of ethylene on ripening and senescence in fruits and vegetables. This has implications for maintaining product quality during storage and transportation, suggesting a potential area where Ethyl 2-Pyridyldithiocarbamate could be researched for similar or related applications in modulating ethylene responses in plants (Watkins, 2006).

  • Tools to Maintain Postharvest Fruit and Vegetable Quality : Ethylene plays a significant role in the postharvest quality of fruits and vegetables, affecting senescence, ripening, and susceptibility to pathogens. Tools that inhibit ethylene biosynthesis or action, such as polyamines and 1-MCP, are highlighted for their effectiveness in extending shelf-life and maintaining quality. This research area might provide insights into how Ethyl 2-Pyridyldithiocarbamate could be explored for similar purposes (Martínez-Romero et al., 2007).

Ethylene Detection and Measurement

  • Current Methods for Detecting Ethylene in Plants : The review on ethylene detection methods in plants covers gas chromatography detection, electrochemical sensing, and optical detection, providing a comprehensive comparison in terms of sensitivity, selectivity, and practical application. Understanding these detection methods is crucial for research involving ethylene or its inhibitors, potentially including Ethyl 2-Pyridyldithiocarbamate, to assess its effects on ethylene-related processes (Cristescu et al., 2013).

Chemical Recycling and Environmental Applications

  • Chemical Recycling of Poly(ethylene terephthalate) : Research on the chemical recycling of PET through hydrolysis and glycolysis indicates a broader interest in the recycling and repurposing of polymers. While this does not directly involve Ethyl 2-Pyridyldithiocarbamate, the methodologies and chemical processes discussed could be relevant for studies into the environmental degradation or recycling applications of similar compounds (Karayannidis & Achilias, 2007).

Safety And Hazards

Ethyl 2-Pyridyldithiocarbamate is intended for research use only and is not intended for diagnostic or therapeutic use . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical advice .

properties

IUPAC Name

ethyl N-pyridin-2-ylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXHKAIAVJUBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480797
Record name Ethyl 2-Pyridyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Pyridyldithiocarbamate

CAS RN

13037-05-3
Record name Ethyl 2-Pyridyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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